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Introduction:

Sodium sarcosinate, also known as Sarkosyl, is an anionic surfactant widely employed in
molecular biology for the lysis of cells and the subsequent extraction of high-quality DNA from
various tissue samples. Its efficacy lies in its ability to disrupt cellular membranes and denature
proteins, thereby releasing nucleic acids into the lysate. This document provides detailed
application notes, experimental protocols, and quantitative data to guide researchers in
determining the optimal concentration of sodium sarcosinate for their specific tissue samples
and downstream applications.

Mechanism of Action:

Sodium sarcosinate is an amphipathic molecule, possessing both a hydrophilic head and a
hydrophobic tail.[1] This structure allows it to integrate into the lipid bilayers of cellular and
nuclear membranes. The hydrophobic tails interact with the lipid core of the membrane, while
the hydrophilic heads remain associated with the aqueous environment. This insertion disrupts
the membrane's integrity, leading to cell lysis. Furthermore, sodium sarcosinate is a strong
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denaturing agent for proteins, including DNases, which helps to protect the liberated DNA from
enzymatic degradation.[2]

Quantitative Data Summary

The optimal concentration of sodium sarcosinate can vary depending on the tissue type, the
presence of other detergents in the lysis buffer, and the specific protocol being followed. The
following table summarizes concentrations cited in various protocols.

Tissue/Sample Associated Lysis

Concentration (w/v) Reference/Notes

Type

Buffer Components

Bacterial cell pellet

Tris, NaCl, DTT,

Sufficient for

solubilizing protein

0.5% ) ) ) Arginine, Glycyl ) ) )
(inclusion bodies) ] from inclusion bodies.
glycine
[3]
General protein Used to separate
1% extraction/fractionatio Not specified soluble and insoluble
n protein fractions.[2]
Component of a high-
2.5 M NaCl, 100 mM ]
Neutral Comet Assay ) salt lysis buffer for
1% ) EDTA, 10 mM Tris i
Lysis Buffer ) assessing DNA
Base, 1% Triton X-100
damage.[4]
] ) 5M Sodium chloride,
Lysis Solution for o ) A general-purpose
Disodium EDTA, Tris i ) ]
1% general DNA ) lysis solution with a
) base, Sodium i
extraction ] final pH of 10.[5]
Hydroxide
Used in a modified
Coconut (Cocos CTAB method for
5% nucifera L.) leaf CTAB, PVP plants with high
tissues polysaccharide and
polyphenol content.[6]
Experimental Protocols
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Below are detailed protocols for DNA extraction from tissue using sodium sarcosinate. These
protocols are adapted from established methods and should be optimized for specific
experimental needs.

Protocol 1: Standard DNA Extraction from Animal Tissue

This protocol is a general method suitable for a variety of animal tissues.
Materials:

e Tissue sample (up to 25 mg)

e Lysis Buffer:

o 50 mM Tris-HCI (pH 8.0)

[¢]

100 mM EDTA (pH 8.0)

100 mM NacCl

[e]

o

1% (w/v) Sodium Sarcosinate

[¢]

Proteinase K (20 mg/mL stock)

e RNase A (10 mg/mL stock)

e Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
e Chloroform:lsoamyl Alcohol (24:1)

e 3 M Sodium Acetate (pH 5.2)

e 100% Ethanol (ice-cold)

e 70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0) or nuclease-free water

Procedure:
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o Tissue Homogenization: Place the fresh or frozen tissue sample in a 1.5 mL microcentrifuge
tube. If the tissue is large, mince it into smaller pieces on a clean, sterile surface.

e Lysis:

o Add 500 pL of Lysis Buffer to the tube.

o Add 2.5 uL of Proteinase K (20 mg/mL stock) to a final concentration of 100 pug/mL.

o Vortex briefly and incubate at 55°C for 1-3 hours, or overnight, with occasional mixing until
the tissue is completely lysed.

¢ RNase Treatment:

o Cool the lysate to room temperature.

o Add 2.5 puL of RNase A (10 mg/mL stock) to a final concentration of 100 pug/mL.

o Incubate at 37°C for 30 minutes.

e Phenol-Chloroform Extraction:

[e]

Add an equal volume (500 pL) of phenol:chloroform:isoamyl alcohol to the lysate.

o

Mix by inverting the tube for 2 minutes.

[¢]

Centrifuge at 12,000 x g for 10 minutes at room temperature.

[¢]

Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

e Chloroform Extraction:

o

Add an equal volume (500 pL) of chloroform:isoamyl alcohol.

[¢]

Mix by inverting the tube for 2 minutes.

[e]

Centrifuge at 12,000 x g for 5 minutes at room temperature.

[e]

Transfer the upper aqueous phase to a new microcentrifuge tube.
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» DNA Precipitation:

o

Add 1/10 volume (50 pL) of 3 M Sodium Acetate (pH 5.2).

[¢]

Add 2-2.5 volumes (1-1.25 mL) of ice-cold 100% ethanol.

[¢]

Mix gently by inversion until a white DNA precipitate becomes visible.

Incubate at -20°C for at least 1 hour.

[e]

e Pelleting and Washing:

[¢]

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

[¢]

Carefully discard the supernatant.

[e]

Wash the DNA pellet with 500 pL of ice-cold 70% ethanol.

o

Centrifuge at 12,000 x g for 5 minutes at 4°C.

e Drying and Resuspension:

o

Carefully discard the supernatant.

[e]

Air-dry the pellet for 5-10 minutes. Do not over-dry.

o

Resuspend the DNA pellet in 30-100 uL of TE buffer or nuclease-free water.

Incubate at 65°C for 10 minutes to aid in dissolution.

[¢]

Protocol 2: Modified CTAB Method for Plant Tissue

This protocol is adapted for plant tissues, which often contain high levels of polysaccharides
and polyphenols that can interfere with DNA extraction.[6]

Materials:

o Plant leaf tissue (0.5 g)
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 Liquid Nitrogen

o Extraction Buffer (pre-heated to 60°C):

[¢]

100 mM Tris-HCI (pH 8.0)

[¢]

20 mM EDTA (pH 8.0)

[e]

1.4 M NaCl

o

2% (w/v) CTAB (Cetyltrimethylammonium bromide)

[¢]

1% (w/v) PVP (Polyvinylpyrrolidone)

* 5% (w/v) Sodium Sarcosinate solution (2 mL per sample)

e Chloroform:lsoamyl Alcohol (24:1)

¢ Isopropanol (ice-cold)

» Wash Buffer: 76% Ethanol, 10 mM Ammonium Acetate

e 70% Ethanol (ice-cold)

o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0) or nuclease-free water
Procedure:

o Tissue Grinding: Freeze the leaf tissue in liquid nitrogen and grind it to a fine powder using a
mortar and pestle.

e Lysis:
o Transfer the powdered tissue to a centrifuge tube.
o Add 4 mL of pre-heated Extraction Buffer per gram of fresh tissue.

o Add 2 mL of 5% N-lauroylsarcosine.[6]
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o Mix by inversion.

o Incubate at 60°C for 30 minutes with occasional gentle swirling.[6]

e Chloroform Extraction:

o

Cool the mixture to room temperature.

[¢]

Add an equal volume of chloroform:isoamyl alcohol.

[¢]

Mix gently by inversion for 10 minutes.

[e]

Centrifuge at 10,000 x g for 15 minutes at room temperature.

o

Carefully transfer the upper agueous phase to a new tube.

o DNA Precipitation:

o Add 0.6 volumes of ice-cold isopropanol.

o Mix gently by inversion.

o Incubate at -20°C for at least 30 minutes.

o Pelleting and Washing:

[¢]

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the DNA.

[e]

Discard the supernatant.

o

Wash the pellet with 1 mL of Wash Buffer.

[¢]

Centrifuge at 10,000 x g for 5 minutes at 4°C.

[¢]

Repeat the wash with 70% ethanol.

e Drying and Resuspension:

o Discard the supernatant and air-dry the pellet.
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o Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.
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Figure 1. General workflow for DNA extraction from tissue using sodium sarcosinate.
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Figure 2. Mechanism of action of sodium sarcosinate in cell lysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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